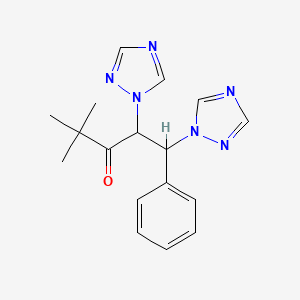
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one is a complex organic compound featuring a pentan-3-one backbone with two 1H-1,2,4-triazol-1-yl groups and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of a substituted benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antifungal or antibacterial agent.
Industry: Utilized in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets. For instance, the triazole groups can bind to metal ions in enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-one
Uniqueness
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one is unique due to its specific substitution pattern and the presence of two triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
88534-60-5 |
|---|---|
Molecular Formula |
C17H20N6O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenyl-1,2-bis(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C17H20N6O/c1-17(2,3)16(24)15(23-12-19-10-21-23)14(22-11-18-9-20-22)13-7-5-4-6-8-13/h4-12,14-15H,1-3H3 |
InChI Key |
UPVYGYVAHARVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(C1=CC=CC=C1)N2C=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


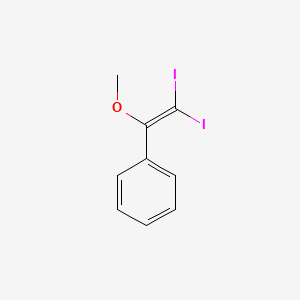
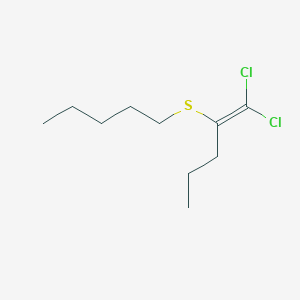
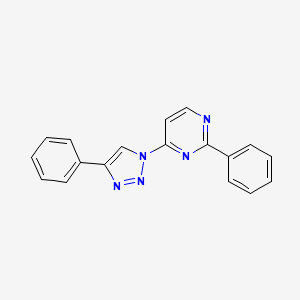
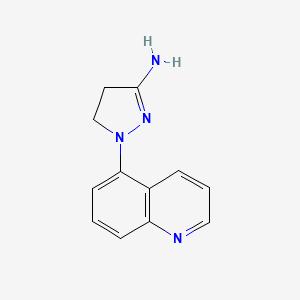
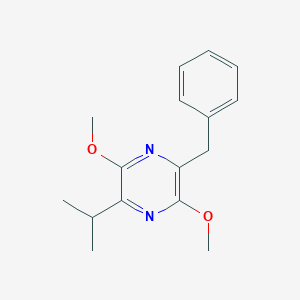
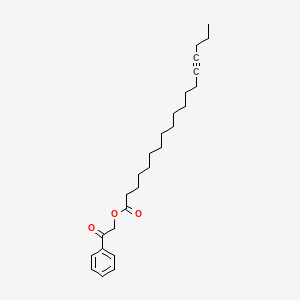

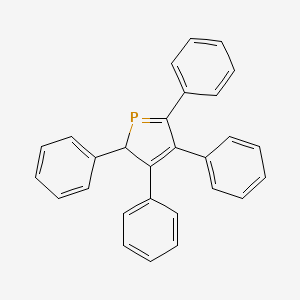
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
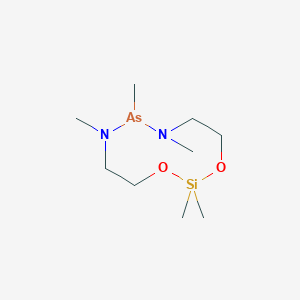

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)

